d(CGCAAGTTGGC).d(GCCAACTTGCG)
説明
The DNA duplex d(CGCAAGTTGGC)•d(GCCAACTTGCG) is an 11-bp sequence with a central AAGTT/AACTT motif flanked by GC-rich regions. This sequence is notable for its structural adaptability in the minor groove, enabling selective interactions with small molecules like distamycin (Dst) and its analogs . The central A-tract (AAGTT) adopts a narrowed minor groove (~3–4 Å width), facilitating high-affinity binding by minor groove-binding ligands through van der Waals contacts, hydrogen bonding, and electrostatic interactions . The presence of a single G6•C17 base pair within the A-tract introduces a unique recognition site for ligands with hydrogen-bond-accepting groups, such as imidazole-containing analogs .
特性
CAS番号 |
148375-91-1 |
|---|---|
分子式 |
C15H12O3 |
同義語 |
d(CGCAAGTTGGC).d(GCCAACTTGCG) |
製品の起源 |
United States |
類似化合物との比較
Ligand Binding Modes and Sequence Specificity
Distamycin (Dst)
- Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): Distamycin binds in a 2:1 stoichiometry (two Dst molecules per DNA duplex), aligning head-to-tail along the minor groove of the central AAGTT/AACTT region. This induces a 20° bend in the DNA axis and stabilizes the complex via N-terminal formamido groups and pyrrole NH hydrogen bonds .
- Affinity: ΔG = −9.2 kcal/mol (experimental), with reduced specificity at GC sites due to lack of direct hydrogen bonding .
2-Imidazole-Distamycin (2-ImD)
- Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): The imidazole ring at the central position replaces a pyrrole, enabling a 1:1:1 heterocomplex (one 2-ImD and one Dst molecule) with enhanced specificity for the G6•C17 base pair. The imidazole N3 hydrogen bonds with the G6 amino group (distance: 2.8 Å), increasing binding affinity by 1.8 kcal/mol compared to Dst .
- Affinity: ΔG = −10.9 kcal/mol (simulated), demonstrating improved GC recognition .
Netropsin
- Binding to AT-Rich Sequences: Netropsin preferentially binds continuous A/T tracts (e.g., d(CGCAAATTTGCG)) with 1:1 stoichiometry, but shows reduced affinity (<i>K</i>d = 1.2 μM) for mixed AT/GC sequences like d(CGCAAGTTGGC)•d(GCCAACTTGCG) due to steric clashes with GC base pairs .
Structural and Energetic Comparisons
Table 1. Binding Parameters of Minor Groove Binders to d(CGCAAGTTGGC)•d(GCCAACTTGCG)
Table 2. DNA Conformational Changes Upon Ligand Binding
| Parameter | Unbound DNA | Dst (2:1) | 2-ImD/Dst (1:1:1) |
|---|---|---|---|
| Minor Groove Width | 4.2 Å | 3.5 Å | 3.8 Å |
| Helical Bend | 10° | 20° | 15° |
| Base Pair Tilt | 6° | 12° | 9° |
Key Research Findings
Cooperative Binding: The 1:1:1 2-ImD/Dst complex exhibits cooperative stabilization (ΔG = −12.3 kcal/mol), outperforming both 2:1 Dst (ΔG = −9.2 kcal/mol) and 2:1 2-ImD (ΔG = −10.5 kcal/mol) due to complementary hydrogen bonding and reduced steric strain .
Hydrogen Bonding Efficiency: Imidazole in 2-ImD increases binding specificity by forming a single H-bond with G6, whereas pyrrole in Dst lacks this interaction, leading to nonspecific AT recognition .
Computational Validation: Free energy perturbation simulations accurately predicted the ΔΔG of −1.8 kcal/mol for 2-ImD versus Dst, aligning with experimental NMR titrations .
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